molecular formula C7H10O B6147285 2,2-dimethylpent-4-ynal CAS No. 23151-06-6

2,2-dimethylpent-4-ynal

Cat. No. B6147285
CAS RN: 23151-06-6
M. Wt: 110.2
InChI Key:
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Description

2,2-dimethylpent-4-ynal is an organic compound . It is related to 2,2-dimethylpent-4-yn-1-amine hydrochloride, which has a molecular weight of 147.65 . Another related compound is 2,2-Dimethyl-4-pentenal, which is stabilized and has a molecular weight of 112.17 .


Synthesis Analysis

A multistep batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification . After a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .


Molecular Structure Analysis

The molecular structure of 2,2-dimethylpent-4-ynal can be analyzed using its InChI code . The InChI code for 2,2-dimethylpent-4-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . For 2,2-Dimethyl-4-pentenal, the InChI Key is DXSDIWHOOOBQTJ-UHFFFAOYSA-N .

Safety and Hazards

The safety data sheet for 2,2-Dimethyl-4-pentenal indicates that it is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethylpent-4-ynal can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methylbut-3-en-2-ol", "acetylene", "sodium hydroxide", "sodium sulfate", "sulfuric acid", "sodium borohydride", "acetic acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "anhydrous magnesium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-methylbut-3-en-2-ol to 2-methylbut-3-en-2-al using sulfuric acid as a catalyst", "Step 2: Addition of acetylene to 2-methylbut-3-en-2-al in the presence of sodium hydroxide to form 2,2-dimethyl-3-butyn-2-ol", "Step 3: Dehydration of 2,2-dimethyl-3-butyn-2-ol using sulfuric acid as a catalyst to form 2,2-dimethyl-3-buten-2-ol", "Step 4: Reduction of 2,2-dimethyl-3-buten-2-ol using sodium borohydride in acetic acid to form 2,2-dimethyl-3-buten-2-ol", "Step 5: Oxidation of 2,2-dimethyl-3-buten-2-ol using sodium chlorite in the presence of acetic acid to form 2,2-dimethylpent-4-ynal", "Step 6: Purification of the product using dichloromethane and ethanol, followed by drying with anhydrous magnesium sulfate and sodium bicarbonate" ] }

CAS RN

23151-06-6

Product Name

2,2-dimethylpent-4-ynal

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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